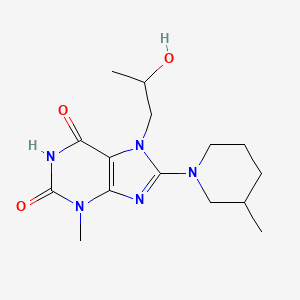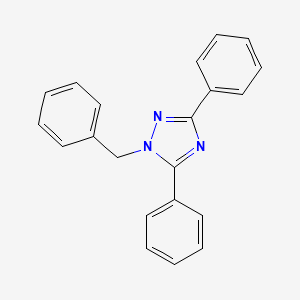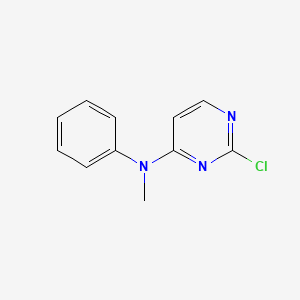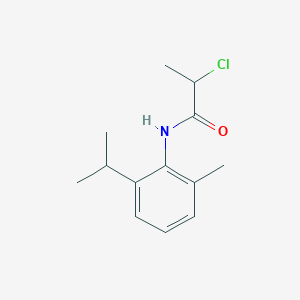![molecular formula C16H17FN2O2S B2715456 N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide CAS No. 920415-61-8](/img/structure/B2715456.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H17FN2O2S and its molecular weight is 320.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Development of Fluorine-18-Labeled Antagonists
Fluorinated derivatives of WAY 100635 have been synthesized and evaluated for their biological properties. These compounds, labeled with fluorine-18, have been studied for their potential in brain imaging and receptor distribution analysis, offering insights into serotonin levels and receptor binding ratios. Such research applications underscore the importance of these compounds in neuroscience and pharmacology (Lang et al., 1999).
Antitumor and Antimicrobial Applications
A series of mono- and difluorinated benzothiazoles have been synthesized and shown potent cytotoxic activity in vitro against specific cancer cell lines, indicating potential antitumor applications. Furthermore, the introduction of fluorine atoms and modifications in the benzothiazole scaffold have contributed to the development of compounds with significant antibacterial and antifungal activities, highlighting their potential as novel antimicrobial agents (Hutchinson et al., 2001).
Synthesis and Evaluation of Fluorobenzamides
New 5-arylidene derivatives bearing a fluorine atom have been synthesized and tested for their antimicrobial efficacy against a range of bacterial and fungal strains. The presence of the fluorine atom has been essential for enhancing antimicrobial activity, suggesting these compounds could serve as leads for the development of new antimicrobial drugs (Desai et al., 2013).
QSAR Studies and Antibacterial Agents
Design, synthesis, and quantitative structure-activity relationship (QSAR) studies of benzothiazole derivatives have revealed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These studies demonstrate the potential of benzothiazole derivatives in the development of new antibacterial agents, with specific compound modifications leading to enhanced activity (Palkar et al., 2017).
Antimicrobial and Antifungal Studies
Synthesized benzothiazole derivatives have been evaluated for their docking properties and antimicrobial activity, showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and selected fungal strains. These findings suggest a potential pathway for designing more potent benzothiazole derivatives as antimicrobial agents (Anuse et al., 2019).
Propriétés
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c17-11-5-6-13-14(8-11)22-16(18-13)19(15(20)10-3-4-10)9-12-2-1-7-21-12/h5-6,8,10,12H,1-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNPDSQHWTYRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2715373.png)
![Tert-butyl N-[(1R)-2-oxocyclopentyl]carbamate](/img/structure/B2715375.png)
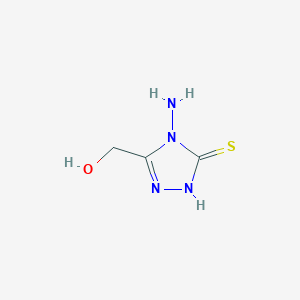

![ethyl 2-imino-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2715380.png)

